3-[(2-Phenoxyethyl)sulfanyl]-6-phenyl-1,2,4-triazin-5-ol
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Overview
Description
3-[(2-Phenoxyethyl)sulfanyl]-6-phenyl-1,2,4-triazin-5-ol is a chemical compound with the molecular formula C17H15N3O2S. This compound belongs to the class of triazine derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Phenoxyethyl)sulfanyl]-6-phenyl-1,2,4-triazin-5-ol typically involves the reaction of 2-phenoxyethyl thiol with 6-phenyl-1,2,4-triazin-5-one under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Phenoxyethyl)sulfanyl]-6-phenyl-1,2,4-triazin-5-ol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to yield different derivatives.
Substitution: The phenoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(2-Phenoxyethyl)sulfanyl]-6-phenyl-1,2,4-triazin-5-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(2-Phenoxyethyl)sulfanyl]-6-phenyl-1,2,4-triazin-5-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine: Another compound with a similar sulfanyl group and phenoxyethyl moiety.
Phenoxy acetamide derivatives: Compounds with similar phenoxyethyl groups but different core structures.
Uniqueness
3-[(2-Phenoxyethyl)sulfanyl]-6-phenyl-1,2,4-triazin-5-ol is unique due to its triazine core, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H15N3O2S |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
3-(2-phenoxyethylsulfanyl)-6-phenyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C17H15N3O2S/c21-16-15(13-7-3-1-4-8-13)19-20-17(18-16)23-12-11-22-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,18,20,21) |
InChI Key |
XNSLHIQMIKBWOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(NC2=O)SCCOC3=CC=CC=C3 |
Origin of Product |
United States |
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